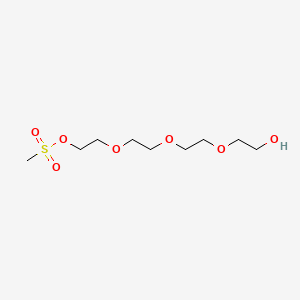

11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol

Übersicht

Beschreibung

“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Conversion of Dihydro-2H-Pyran : The compound undergoes reactions with methylsulfonylsulfene for the conversion of 3,4-dihydro-2H-pyran into cis-2-(C-substituted)tetrahydropyran-3-sulfonates/sulfinates. This process involves alkylation and reductive cleavage reactions, contributing to the synthesis of various organic compounds (Beagley et al., 1992).

Nucleophilic Epoxidation of Unsaturated Sulfones : The compound is involved in the epoxidation of γ-oxygenated-α,β-unsaturated sulfones. This process is notable for its diastereoselectivity, producing syn- and anti-2-(phenylsulfonyl)oxiranes, which are important in organic synthesis (Jackson, Standen, & Clegg, 1991).

Preparation of Aliphatic Polysulfoxides : The compound is used in the preparation of aliphatic polysulfoxides, which have applications in the synthesis of various polymeric materials. This involves selective oxidation processes using hydrogen peroxide (Oyama, Ozaki, & Chujo, 1998).

Generation of Reactive Sulfur Species : It plays a role in the generation and photochemistry of methylsulfoxide radicals, which are key reactive sulfur species in atmospheric chemistry and organic synthesis (Liu et al., 2017).

Pharmaceutical Research

Inhibitors of Glycogen Synthase Kinase 3β : Certain derivatives of the compound have been studied for their role as inhibitors of glycogen synthase kinase 3β, which is relevant in research on Alzheimer's disease and other neurological conditions (Kumata et al., 2015).

- rice bacterial leaf blight. These derivatives demonstrate the potential for agricultural applications in controlling plant diseases (Shi et al., 2015).

Environmental and Analytical Chemistry

Reductive Activation in Oxygen-Deficient Cells : The compound has been investigated for its reductive activation in hypoxic conditions, which is relevant in understanding its behavior in oxygen-deficient environments (Baumann et al., 2010).

Induction of Drug-Metabolizing Enzymes : Studies have explored how 3-methylsulfonyl metabolites of polychlorinated biphenyl congeners, which are structurally similar, can induce drug-metabolizing enzymes, highlighting its environmental and pharmacological relevance (Kato et al., 1997).

Material Science

Synthesis of Liquid Crystals : The compound is used in the synthesis of liquid crystals, specifically in the formation of dicyclopenta[a,d]cyclooctene cores. This has implications in the development of new materials with specific optical properties (Paquette, Liang, & Wang, 1996).

Generation of Methylsulfonyl Radical : Research has been conducted on the generation and isolation of the methylsulfonyl radical from compounds like allylmethylsulfone, which has implications in understanding atmospheric chemistry and environmental processes (Reisenauer et al., 2015).

Eigenschaften

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKREPSOVRTYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402451 | |

| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate | |

CAS RN |

65883-12-7 | |

| Record name | 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)

![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)